Degradation Potency: dFKBP-1 Achieves Sub-100 nM Depletion of FKBP12 in Cancer Cells
dFKBP-1 induces robust, dose-dependent degradation of FKBP12 in MV4;11 acute myeloid leukemia cells, achieving >80% reduction at 100 nM and 50% reduction at 10 nM [1]. This potency surpasses that of the FBXO22-recruiting PROTAC 22-SLF, which requires a DC50 of 500 nM , and the DCAF16-recruiting MC-25B, which exhibits a DC50 of 350 nM . However, dFKBP-1 is less potent than RC32, which degrades FKBP12 in Jurkat cells with a DC50 of approximately 0.3 nM after a 12-hour treatment .
| Evidence Dimension | FKBP12 Degradation Potency |
|---|---|
| Target Compound Data | ≥80% reduction at 100 nM; 50% reduction at 10 nM |
| Comparator Or Baseline | 22-SLF: DC50 = 500 nM; MC-25B: DC50 = 350 nM; RC32: DC50 ≈ 0.3 nM |
| Quantified Difference | dFKBP-1 is approximately 35- to 50-fold more potent than 22-SLF and MC-25B, but approximately 30-fold less potent than RC32 |
| Conditions | MV4;11 cells for dFKBP-1; cell lines for comparators |
Why This Matters
The sub-100 nM potency of dFKBP-1 makes it a practical tool for routine cellular studies, while its modest potency relative to RC32 may be advantageous in applications requiring a less profound or more titratable degradation window.
- [1] Winter GE, Buckley DL, Paulk J, et al. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. 2015;348(6241):1376-1381. View Source
